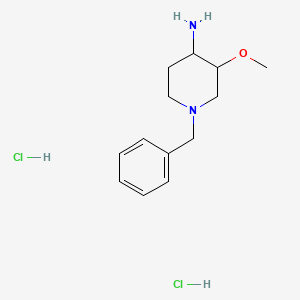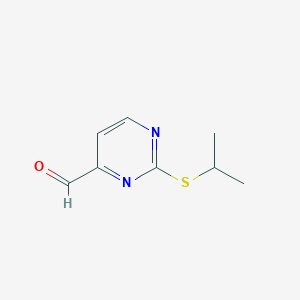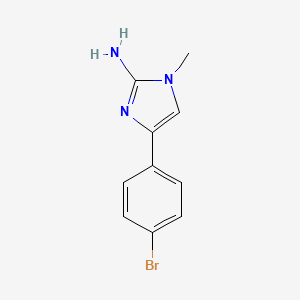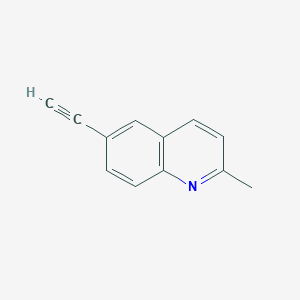
6-Éthynyl-2-méthylquinoléine
Vue d'ensemble
Description
6-Ethynyl-2-methylquinoline is a heteroaromatic organic compound with the molecular formula C12H9N . Its average mass is 167.207 Da .
Synthesis Analysis
The synthesis of quinoline derivatives like 6-Ethynyl-2-methylquinoline often involves multiple steps. These steps may include nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis method for 6-ethynyl-2-methylquinoline involves the preparation from 2-methyl-6-[2-(trimethylsilyl)ethynyl]quinoline .Molecular Structure Analysis
The molecular structure of 6-Ethynyl-2-methylquinoline has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. These reactions can be performed at low temperature allowing good functional group tolerance with full conversion within minutes . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical And Chemical Properties Analysis
6-Ethynyl-2-methylquinoline has a molecular weight of 167.21 g/mol. More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
Chimie médicinale : applications antimicrobiennes et anticancéreuses
La 6-Éthynyl-2-méthylquinoléine s'est révélée prometteuse en chimie médicinale en raison de sa similitude structurale avec la quinoléine, connue pour son large spectre d'activités biologiques. Les dérivés de la quinoléine sont largement utilisés dans le traitement de diverses infections et se sont avérés posséder des propriétés antimicrobiennes et anticancéreuses . Les groupes éthynyle et méthyle sur le squelette de la quinoléine peuvent être modifiés pour améliorer ces propriétés, conduisant potentiellement au développement de nouveaux agents thérapeutiques.
Chimie industrielle : synthèse de molécules complexes
En chimie industrielle, la this compound sert d'intermédiaire polyvalent pour la synthèse de molécules complexes. Sa structure permet diverses réactions chimiques, notamment la catalyse et la polymérisation, essentielles à la production de colorants, de résines et d'autres matériaux industriels .
Chimie organique synthétique : blocs de construction pour la découverte de médicaments
Ce composé est un précieux bloc de construction en chimie organique synthétique, en particulier dans la construction de candidats médicaments. Sa réactivité permet la formation de structures chimiques diverses, faisant de lui un squelette clé dans la synthèse de molécules pour la découverte de médicaments .
Sciences de l'environnement : chimie verte
La synthèse et l'application de la this compound s'alignent sur les principes de la chimie verte. Les chercheurs s'efforcent de développer des protocoles écologiquement responsables pour sa synthèse, réduisant l'impact environnemental et améliorant la durabilité .
Science des matériaux : développement de nouveaux matériaux
En science des matériaux, la this compound peut contribuer au développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans les polymères et autres matériaux pourrait conduire à des avancées en électronique, en revêtements et en nanotechnologie .
Découverte de médicaments : pharmacophore dans les agents thérapeutiques
En tant que pharmacophore, la this compound est essentielle à la découverte de nouveaux médicaments. Sa structure se retrouve couramment dans les médicaments approuvés par la FDA et les produits naturels, et elle continue d'être explorée pour son potentiel thérapeutique .
Safety and Hazards
Mécanisme D'action
The synthesis of quinoline derivatives often involves transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . One such reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Analyse Biochimique
Biochemical Properties
It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitution reactions
Dosage Effects in Animal Models
The effects of different dosages of 6-Ethynyl-2-methylquinoline in animal models have not been studied yet .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic transformations, including hydroxylation at position 2 .
Subcellular Localization
The localization of proteins and other biomolecules can significantly impact their activity and function .
Propriétés
IUPAC Name |
6-ethynyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMXVASWPYMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?
A1: 6-Ethynyl-2-methylquinoline plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
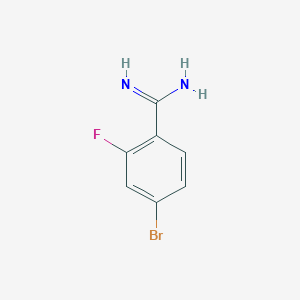

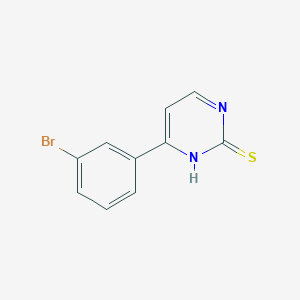
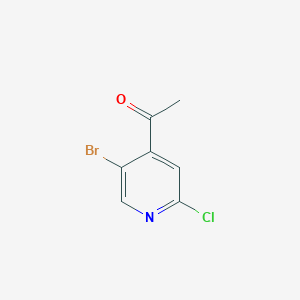

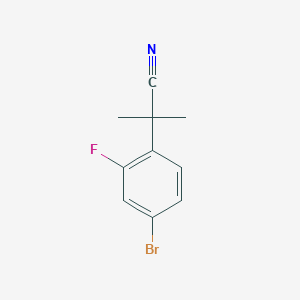
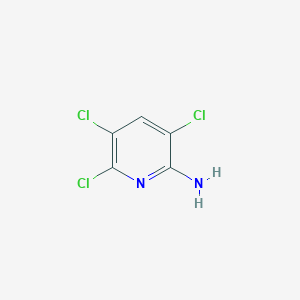
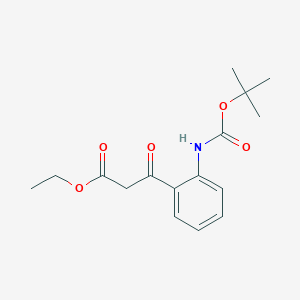
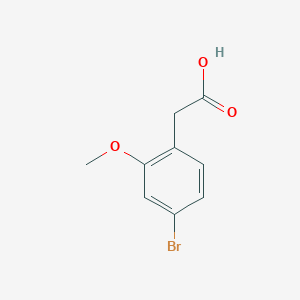
![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
